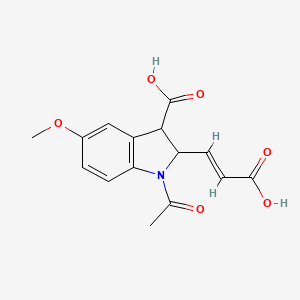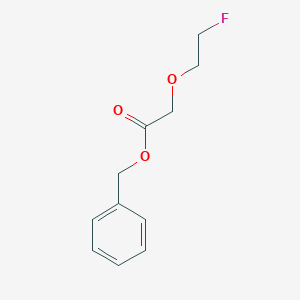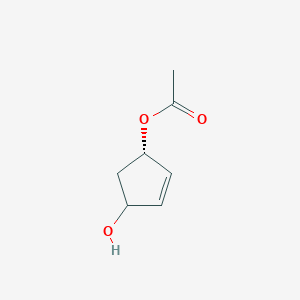
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxy group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate can be achieved through several methods. One common approach involves the desymmetrization of meso-cyclopent-2-en-1,4-diacetate using biocatalysts such as Trichosporon beigelii . This method is advantageous due to its enantioselectivity and scalability.
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzymes on magnetic core-shell nanocomposites . This method allows for efficient catalysis and easy separation of the catalyst from the reaction mixture, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol or an alkane.
Aplicaciones Científicas De Investigación
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetate group can also participate in esterification reactions, modifying the compound’s biological properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycyclopent-2-en-1-one: Similar structure but lacks the acetate group.
Cyclopent-2-en-1-yl acetate: Similar structure but lacks the hydroxy group.
4-Acetoxycyclopent-2-en-1-one: Contains both hydroxy and acetate groups but in different positions.
Uniqueness
(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
[(1S)-4-hydroxycyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6?,7-/m1/s1 |
Clave InChI |
IJDYOKVVRXZCFD-COBSHVIPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC(C=C1)O |
SMILES canónico |
CC(=O)OC1CC(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


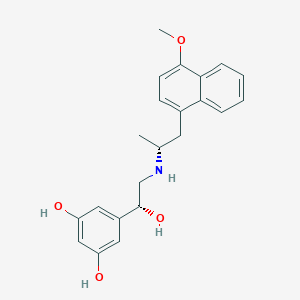

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)

![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
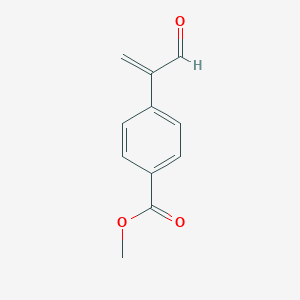
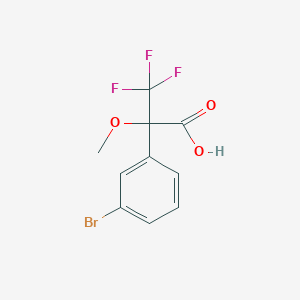
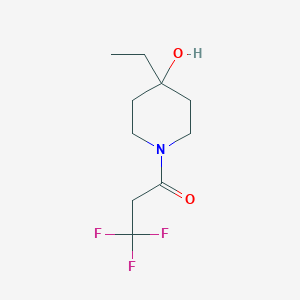
![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
